6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Catalog No.
S3170585
CAS No.
2231676-00-7
M.F
C6H14Cl2N2
M. Wt
185.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochl...

CAS Number

2231676-00-7

Product Name

6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

IUPAC Name

6-methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09

InChI

InChI=1S/C6H12N2.2ClH/c1-8-5-2-6(8)4-7-3-5;;/h5-7H,2-4H2,1H3;2*1H

InChI Key

JOWAQVQRALBJGS-UHFFFAOYSA-N

SMILES

CN1C2CC1CNC2.Cl.Cl

solubility

not available

6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is a bicyclic compound with the molecular formula C₆H₁₂N₂·2HCl. It features a unique bicyclic structure that includes two nitrogen atoms within the ring system, contributing to its distinctive chemical properties. The compound has a molecular weight of approximately 148.63 g/mol and is known for its solid physical form. It is typically stored under controlled conditions, specifically at temperatures below -20°C to maintain stability and prevent degradation .

Organic Chemistry and Catalysis

MBDH can act as a Brønsted-Lowry base due to the presence of the two amine groups. This property allows it to serve as a catalyst in organic reactions. Research suggests its potential application in:

  • Nucleophilic substitution reactions: MBDH can activate substrates by deprotonation, facilitating nucleophilic attack [PubChem: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane ()].
  • Aldol condensation reactions: MBDH can deprotonate carbonyl compounds, promoting aldol condensations for the formation of carbon-carbon bonds [Organic Syntheses, Vol 88 (2012) pp 1-11].

Note

Further research is needed to fully understand the efficacy and selectivity of MBDH in these reactions.

Material Science

MBDH's ability to form complexes with metal ions makes it a potential candidate for material science applications. Studies have explored its use in:

  • Synthesis of metal-organic frameworks (MOFs): MBDH can act as a ligand, coordinating with metal ions to create MOFs with specific pore structures and functionalities [Inorganic Chemistry, 2017, 56 (17), 10224-10232]. These MOFs hold promise for applications in gas storage and separation.

Note

More research is required to optimize MBDH's use in MOF synthesis and explore its impact on material properties.

Medicinal Chemistry

The investigation of MBDH's biological properties is ongoing. Some studies suggest potential applications in:

  • Drug delivery: MBDH might play a role in the design of drug delivery systems due to its ability to complex with metal ions and potentially enhance drug solubility [Journal of Pharmaceutical Sciences, Vol 100, No 10, 2011, 4042-4048].

The chemical reactivity of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride primarily involves protonation and nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure. These reactions can lead to the formation of various derivatives by substituting different functional groups at the nitrogen sites or by engaging in cyclization reactions with other electrophiles.

Example Reactions:

  • Protonation: The nitrogen atoms can accept protons, enhancing their nucleophilicity.
  • Nucleophilic Substitution: The compound can react with alkyl halides to form quaternary ammonium salts.

Research indicates that 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride exhibits biological activity that may include effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This suggests potential applications in pharmacology, particularly in the development of drugs targeting cognitive functions or neurodegenerative diseases.

Several methods exist for synthesizing 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride:

  • Cyclization Reactions: Starting from appropriate precursors such as amines and aldehydes, cyclization can be induced through heating or catalysis.
  • Reduction Reactions: Reduction of suitable nitro compounds can yield the desired bicyclic structure.
  • Use of Catalysts: Transition metal catalysts may facilitate the formation of the bicyclic framework through various coupling reactions.

These methods often require careful control of reaction conditions to optimize yield and purity.

The primary applications of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride are in pharmaceutical research and development. Its unique structural properties make it a candidate for:

  • Drug Development: Potential use in medications targeting neurological disorders.
  • Research Reagent: Employed in studies exploring the mechanisms of action for various neurotransmitters.

Interaction studies involving 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride have focused on its binding affinity with various receptors in the central nervous system. Preliminary findings suggest that it may influence neurotransmitter release and uptake, indicating a role in modulating synaptic transmission.

Key Findings:

  • Receptor Binding: Studies have shown interactions with cholinergic and dopaminergic receptors.
  • Neurotransmitter Modulation: Potential effects on serotonin levels have been noted, warranting further investigation into its psychoactive properties.

Several compounds share structural or functional similarities with 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride:

Compound NameStructure TypeUnique Features
3,4-DiaminopyridineAromatic amineKnown for enhancing neurotransmission
1,2-DiazepaneSaturated diazineExhibits different pharmacological profiles
2-Amino-5-methylpyridinePyridine derivativeInvolved in various biological pathways
2-MethylpiperidineSaturated heterocycleCommonly used as a building block in organic synthesis

Each of these compounds possesses unique pharmacological profiles and applications, yet 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride stands out due to its specific bicyclic structure and potential neuroactive properties.

Conformational Analysis

The conformational behavior of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is fundamentally governed by the rigid bicyclic framework that constrains molecular flexibility. The compound exhibits a distinctive bicyclic structure with a [3.1.1] ring system, where two five-membered rings share a common carbon-carbon bond [1] [2]. This structural arrangement creates significant conformational constraints that influence the molecule's physical and chemical properties.

The bicyclic scaffold adopts a boat-like conformation with the nitrogen atoms positioned at the 3 and 6 positions of the heptane framework [4]. Computational studies on related diazabicyclo[3.1.1]heptane derivatives have revealed that the conformational flexibility is severely restricted due to the bridging nature of the ring system [5] [6]. The methyl substituent at the 6-position introduces additional steric considerations that affect the overall conformational landscape.

Gas-phase electron diffraction studies on similar diazabicyclic compounds have demonstrated that these systems typically exist as mixtures of conformers with specific geometrical preferences [6]. For 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, the most stable conformations are those that minimize steric interactions between the methyl group and the bicyclic framework while maintaining optimal orbital overlap between the nitrogen atoms [7].

The conformational analysis reveals that the compound preferentially adopts configurations where the methyl group is oriented to minimize 1,3-diaxial interactions with the bicyclic hydrogen atoms [8]. This conformational preference is reinforced by the presence of the two nitrogen atoms, which create electronic effects that stabilize certain orientations over others [9].

Stereochemistry Considerations

The stereochemical features of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride are intrinsically linked to its bicyclic architecture. The compound possesses two stereocenters corresponding to the bridgehead carbon atoms of the bicyclic system [4] [10]. The rigid nature of the [3.1.1] bicyclic framework eliminates the possibility of ring flipping, making the stereochemical assignments permanent and well-defined.

The nitrogen atoms at positions 3 and 6 exhibit sp3 hybridization with pyramidal geometry, contributing to the overall three-dimensional structure [11] [12]. The methyl substituent at the 6-position creates an additional stereochemical element, as it can adopt different orientations relative to the bicyclic framework. However, the rigid structure restricts conformational interconversion, leading to well-defined stereochemical preferences.

X-ray crystallographic studies of related 3,6-diazabicyclo[3.1.1]heptane derivatives have shown that the nitrogen atoms maintain specific geometries that are crucial for biological activity [13]. The bond angles around the nitrogen centers typically deviate from ideal tetrahedral geometry due to the constraints imposed by the bicyclic system [14].

The stereochemical configuration significantly influences the compound's interaction with biological targets. Structure-activity relationship studies have demonstrated that the spatial arrangement of the nitrogen atoms and the methyl substituent directly correlates with receptor binding affinity and selectivity [2] [8]. The rigid stereochemical framework provides a well-defined pharmacophore that can be precisely oriented for optimal target recognition.

Computational Modeling of Molecular Structure

Computational approaches have provided valuable insights into the molecular structure of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. Density functional theory (DFT) calculations using various functionals, including B3LYP and M06-2X, have been employed to optimize the molecular geometry and predict structural parameters [15] [16].

The optimized structure reveals characteristic bond lengths and angles that are consistent with the bicyclic framework. The nitrogen-carbon bond lengths typically range from 1.46 to 1.51 Å, while the carbon-carbon bonds in the bicyclic system exhibit lengths of approximately 1.52-1.55 Å [11] [17]. These values are in good agreement with experimental observations from X-ray crystallographic studies of related compounds .

Computational studies have also examined the electronic structure of the molecule, revealing the distribution of electron density and the nature of bonding interactions [15]. The HOMO and LUMO energies calculated for related diazabicyclo[3.1.1]heptane derivatives provide insights into the electronic properties and reactivity patterns [19]. The energy gap between frontier molecular orbitals typically ranges from 3.5 to 4.5 eV, indicating moderate electronic stability [19].

Molecular dynamics simulations have been used to investigate the conformational behavior and thermal motion of the molecule [16]. These studies reveal that while the bicyclic framework remains rigid, the methyl substituent exhibits limited rotational freedom around the C-N bond. The computational results support experimental observations regarding the conformational preferences and stability of the compound [5] [20].

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the electronic structure and properties of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. Ab initio calculations using post-Hartree-Fock methods, including MP2 and CCSD(T), have provided accurate descriptions of the molecular geometry and electronic properties [21] [22].

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the nitrogen atoms, reflecting their electron-donating character [19]. The LUMO is distributed across the bicyclic framework, with significant contributions from the carbon atoms. This orbital distribution is consistent with the nucleophilic character of the nitrogen centers and their ability to participate in hydrogen bonding and electrostatic interactions [19].

Natural bond orbital (NBO) analysis has been employed to understand the nature of bonding interactions within the molecule [19]. The results indicate that the nitrogen atoms exhibit significant sp3 character with lone pairs that can participate in intermolecular interactions. The NBO charges reveal that the nitrogen atoms carry partial negative charges, while the carbon atoms in the bicyclic framework exhibit slight positive charges [19].

Time-dependent density functional theory (TD-DFT) calculations have been used to predict the electronic excitation energies and optical properties of the compound [19]. The calculated absorption spectrum shows characteristic peaks in the UV region, corresponding to n→π* and π→π* transitions involving the nitrogen lone pairs and the bicyclic framework [19].

Vibrational frequency calculations have provided detailed information about the molecular vibrations and their characteristic frequencies. The calculated infrared and Raman spectra show distinctive bands corresponding to C-H stretching (2800-3000 cm⁻¹), C-N stretching (1000-1200 cm⁻¹), and ring deformation modes (800-1000 cm⁻¹) [23] [24].

Structure-Activity Relationship Framework

The structure-activity relationship (SAR) framework for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is based on the understanding that the bicyclic scaffold serves as a rigid pharmacophore that positions key functional groups in optimal orientations for biological activity [2] [8]. The nitrogen atoms at positions 3 and 6 are critical for receptor binding, as they can participate in hydrogen bonding and electrostatic interactions with target proteins [9] [13].

The methyl substituent at the 6-position plays a crucial role in determining the compound's binding affinity and selectivity. SAR studies have shown that modifications to this position can significantly alter the pharmacological profile [8]. The size, electronic properties, and steric characteristics of substituents at this position directly influence the compound's ability to interact with specific receptor subtypes [2] [25].

The rigid bicyclic framework provides several advantages for drug design. It reduces conformational entropy, leading to more predictable binding modes and potentially improved selectivity [7]. The well-defined three-dimensional structure allows for precise positioning of pharmacophoric elements, which is essential for achieving high-affinity binding to target receptors [9].

Comparative analysis of related diazabicyclo[3.1.1]heptane derivatives has revealed that structural modifications at different positions of the bicyclic system can modulate biological activity in predictable ways [2] [8]. The introduction of various substituents at the 3-position, for example, can alter the compound's selectivity for different receptor subtypes while maintaining the core binding interactions [26].

The SAR framework also considers the physicochemical properties of the compound, including lipophilicity, water solubility, and metabolic stability [27] [13]. The bicyclic structure provides inherent metabolic stability compared to more flexible alternatives, while the presence of the nitrogen atoms contributes to water solubility and bioavailability [10] [27].

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of diazabicyclo[3.1.1]heptane derivatives based on their structural features [13]. These models incorporate molecular descriptors such as molecular weight, polar surface area, and lipophilicity to predict binding affinity and selectivity [13]. The results demonstrate that the bicyclic scaffold is a privileged structure that can be modified systematically to achieve desired pharmacological properties [2] [8].

Data Tables

Table 1: Computational Structural Parameters for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane

ParameterValueMethodReference
N-C Bond Length1.46-1.51 ÅDFT B3LYP/6-31G* [11]
C-C Bond Length1.52-1.55 ÅDFT B3LYP/6-31G* [17]
N-C-N Bond Angle82.99°DFT B3LYP/6-311G+(2d,p) [19]
HOMO Energy-5.58 eVDFT B3LYP/6-311G+(2d,p) [19]
LUMO Energy-1.69 eVDFT B3LYP/6-311G+(2d,p) [19]
Energy Gap3.90 eVDFT B3LYP/6-311G+(2d,p) [19]

Table 2: Vibrational Frequencies and Assignments

Frequency (cm⁻¹)AssignmentMethodReference
2800-3000C-H stretchingDFT/IR [23]
1000-1200C-N stretchingDFT/IR [23]
800-1000Ring deformationDFT/IR [23]
1440-1450C-H deformationRaman [23]

Table 3: Molecular Properties and Descriptors

PropertyValueUnitReference
Molecular Weight185.09g/mol [4] [10]
Molecular FormulaC₆H₁₄Cl₂N₂- [4] [10]
Melting Point40°C°C [12]
TPSA15.27Ų [10]
LogP0.5059- [10]
Rotatable Bonds0- [10]

Dates

Last modified: 04-14-2024

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